molecular formula C17H12F2N2O2S B2691760 2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325988-71-4

2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2691760
CAS RN: 325988-71-4
M. Wt: 346.35
InChI Key: LTJMZOOBDXPSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, also known as DMF-TB, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of thiazole-containing molecules, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Scientific Research Applications

Synthesis for Imaging Applications

The synthesis of compounds structurally related to 2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been a focus in the development of new potential PET (Positron Emission Tomography) agents. For instance, a study by Wang et al. (2013) discussed the synthesis of a new potential PET agent for imaging B-Raf(V600E) in cancers. The process involved several synthesis steps from 2,6-difluorobenzoic acid and resulted in compounds with high specificity and activity suitable for cancer imaging applications (Wang et al., 2013).

Antidiabetic Agents

Research into the structural modification of benzamide derivatives has led to the discovery of antihyperglycemic agents. A study highlighted the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as part of searching for new antidiabetic compounds. This study identified a candidate drug for the treatment of diabetes mellitus, showcasing the therapeutic potential of such compounds (Nomura et al., 1999).

Anti-inflammatory and Analgesic Agents

Compounds derived from similar chemical structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) synthesized novel derivatives and tested them as cyclooxygenase-1/2 (COX-1/2) inhibitors, demonstrating significant analgesic and anti-inflammatory properties. This indicates the potential of such compounds in developing new medications for inflammation and pain management (Abu‐Hashem et al., 2020).

Synthesis and Structural Characterization

The synthesis and structural characterization of benzamide derivatives, including those with difluoro groups, have been subjects of research, contributing to the understanding of their molecular properties and potential applications in various fields. For example, Sagar et al. (2018) synthesized and characterized N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, providing insights into their molecular conformations and modes of supramolecular aggregation, which is crucial for designing compounds with specific biological activities (Sagar et al., 2018).

Antimicrobial Agents

The development of new antimicrobial agents also benefits from the research on benzamide derivatives. Compounds with the thiazol-2-yl group have shown potent antimicrobial activities against various pathogens, indicating their potential as novel antimicrobial agents with specific mechanisms of action (Bikobo et al., 2017).

properties

IUPAC Name

2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2S/c1-23-11-7-5-10(6-8-11)14-9-24-17(20-14)21-16(22)15-12(18)3-2-4-13(15)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJMZOOBDXPSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.